molecular formula C9H11ClO B8164417 1-Chloro-2-ethoxy-4-methylbenzene

1-Chloro-2-ethoxy-4-methylbenzene

Cat. No.: B8164417
M. Wt: 170.63 g/mol
InChI Key: RDSMSQHQSKSENA-UHFFFAOYSA-N
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Description

1-Chloro-2-ethoxy-4-methylbenzene is an aromatic compound with a benzene ring substituted by a chlorine atom, an ethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethoxy-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethoxylation of 1-chloro-4-methylbenzene followed by chlorination. The reaction conditions typically include the use of a strong acid catalyst and controlled temperature to ensure selective substitution.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-ethoxy-4-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Substitution: Formation of 1-ethoxy-2-methylbenzene derivatives.

    Oxidation: Formation of 1-chloro-2-ethoxy-4-methylbenzoic acid.

    Reduction: Formation of 1-ethoxy-4-methylbenzene.

Scientific Research Applications

1-Chloro-2-ethoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-2-ethoxy-4-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atom and ethoxy group influence the electron density of the benzene ring, making it reactive towards electrophiles. The compound can form intermediates that further react to yield various products.

Comparison with Similar Compounds

  • 1-Chloro-4-ethoxy-2-methylbenzene
  • 1-Chloro-2-methoxy-4-methylbenzene
  • 1-Chloro-2-ethoxy-4-ethylbenzene

Comparison: 1-Chloro-2-ethoxy-4-methylbenzene is unique due to the specific positioning of its substituents, which affects its reactivity and applications

Properties

IUPAC Name

1-chloro-2-ethoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-3-11-9-6-7(2)4-5-8(9)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSMSQHQSKSENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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